2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1934464-80-8
VCID: VC3023167
InChI: InChI=1S/C14H8BrNO4S/c15-9-4-3-5-10(8-9)21(19,20)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br
Molecular Formula: C14H8BrNO4S
Molecular Weight: 366.19 g/mol

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione

CAS No.: 1934464-80-8

Cat. No.: VC3023167

Molecular Formula: C14H8BrNO4S

Molecular Weight: 366.19 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione - 1934464-80-8

Specification

CAS No. 1934464-80-8
Molecular Formula C14H8BrNO4S
Molecular Weight 366.19 g/mol
IUPAC Name 2-(3-bromophenyl)sulfonylisoindole-1,3-dione
Standard InChI InChI=1S/C14H8BrNO4S/c15-9-4-3-5-10(8-9)21(19,20)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H
Standard InChI Key AYCPWXGZBJZPOA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Basic Properties

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione represents an important class of sulfonyl-substituted phthalimide derivatives. This compound is characterized by its distinctive chemical structure incorporating three key structural elements: an isoindoline-1,3-dione core (phthalimide), a sulfonyl linker, and a 3-bromophenyl group. The molecular architecture features the bromophenyl group attached to the nitrogen atom of the phthalimide through a sulfonyl bridge, creating a compound with interesting chemical and potentially biological properties.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that define its behavior in various chemical environments. The key properties of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione are summarized in Table 1.

Table 1: Physicochemical Properties of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione

PropertyValueNotes
CAS Number1934464-80-8Registry identification
Molecular FormulaC₁₄H₈BrNO₄SElemental composition
Molecular Weight366.19 g/molCalculated mass
AppearanceSolidPhysical state at room temperature
Minimum Purity95%Commercial specification
Storage ConditionsCool, dry placeRecommended for long-term stability
Transport ClassificationNon-hazardousAccording to DOT/IATA regulations

Structural Characteristics and Chemical Features

The structural framework of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione combines several important functional groups that contribute to its chemical behavior and potential applications.

Key Structural Elements

The molecule consists of three primary structural components that define its chemical nature:

The presence of multiple functional groups within the molecule creates a unique chemical environment that influences its behavior in various chemical reactions and potential biological interactions .

Synthetic ApproachStarting MaterialsReaction ConditionsPotential Yield
Direct sulfonylationPhthalimide and 3-bromobenzene sulfonyl chlorideBase (e.g., K₂CO₃), appropriate solvent, moderate temperatureModerate to high
Two-step synthesis1. Phthalic anhydride with appropriate amine derivative
2. Subsequent sulfonylation
1. Solvent (e.g., acetone), room temperature
2. Base, sulfonylating agent
Variable, depending on conditions

The synthesis would likely involve the reaction between a phthalimide precursor and a 3-bromophenylsulfonyl donor, potentially a sulfonyl chloride derivative, under appropriate conditions. Similar compounds have been synthesized using various bases and solvents to facilitate the reaction between nitrogen-containing compounds and sulfonyl halides .

Current Research Status and Future Perspectives

The compound 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione represents an interesting chemical entity with potential for further exploration in various research domains.

Research Opportunities

Several research directions could be pursued to better understand and utilize this compound:

  • Structure-activity relationship studies: Systematic modification of the core structure could yield derivatives with enhanced properties for specific applications.

  • Biological activity screening: Comprehensive evaluation against various biological targets could reveal unexpected therapeutic potential.

  • Synthetic methodology development: The compound could serve as a model substrate for developing new synthetic transformations involving sulfonyl-containing heterocycles.

  • Material science applications: The unique structural features might confer properties valuable in specialized materials or polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator